2,3,7-Trichlorofluoren-9-one
Description
2,3,7-Trichlorofluoren-9-one is a polyhalogenated derivative of fluorenone, a tricyclic aromatic ketone. Chlorinated fluorenones are commonly studied for their roles in organic synthesis, pharmaceutical intermediates, and materials science due to their electron-withdrawing effects and stability .
Properties
CAS No. |
837-68-3 |
|---|---|
Molecular Formula |
C13H5Cl3O |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
2,3,7-trichlorofluoren-9-one |
InChI |
InChI=1S/C13H5Cl3O/c14-6-1-2-7-8-4-11(15)12(16)5-10(8)13(17)9(7)3-6/h1-5H |
InChI Key |
VKUFRWUMNJUSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=CC(=C(C=C23)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trichlorofluoren-9-one typically involves the chlorination of fluorenone. One common method is the direct chlorination of fluorenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3,7-Trichlorofluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce fluorenol derivatives.
Scientific Research Applications
2,3,7-Trichlorofluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3,7-Trichlorofluoren-9-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,3,7-Trichlorofluoren-9-one with structurally related fluorenone derivatives, focusing on substituent patterns, molecular properties, and applications.
Key Findings:
Substituent Effects on Reactivity and Solubility Chlorine vs. Fluorine: Chlorinated derivatives (e.g., this compound) exhibit higher molecular weights and lipophilicity compared to fluorinated analogs like 2,7-Difluorofluoren-9-one. This increases their persistence in environmental matrices but reduces aqueous solubility . Amino and Hydroxyl Groups: The introduction of -NH₂ (e.g., 2-Amino-7-chloro-9H-fluoren-9-one) or -OH (e.g., 2,7-Dihydroxy-9H-fluoren-9-one) enhances polarity, improving solubility for pharmaceutical applications .
Positional Isomerism
- Chlorine at the 2, 3, and 7 positions (hypothetical for this compound) likely creates steric hindrance, reducing reactivity compared to less substituted derivatives. For example, 3-Chloro-9H-fluoren-2-amine (CAS 7151-57-7) shows moderate reactivity due to the ortho-positioned Cl and NH₂ groups .
Applications Pharmaceuticals: Amino- and alkoxy-substituted fluorenones (e.g., Tilorone derivatives) are used as antiviral agents due to their ability to interact with biomolecules . Environmental Impact: Highly chlorinated derivatives may pose ecological risks akin to chlorophenols (e.g., 2,4,5-Trichlorophenol), which are persistent and toxic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
